An In-depth Technical Guide to 2,4,6-Triphenylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,6-Triphenylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-triphenylpyridine, a significant heterocyclic aromatic compound. This document collates essential data on its physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Detailed experimental methodologies are provided to facilitate replication and further investigation. The structural aspects are elucidated through standardized chemical identifiers and a visual representation. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.
Chemical Structure and Identification
2,4,6-Triphenylpyridine is an aromatic organic compound featuring a central pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions.[1] This substitution pattern imparts specific chemical and physical properties to the molecule.
Below is a 2D structural representation of 2,4,6-triphenylpyridine.
Caption: 2D structure of 2,4,6-Triphenylpyridine.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2,4,6-triphenylpyridine | [2] |
| CAS Number | 580-35-8 | [1][3][4] |
| Molecular Formula | C₂₃H₁₇N | [1][3][4] |
| Canonical SMILES | c1ccc(cc1)c1cc(c2ccccc2)nc(c1)c1ccccc1 | [1] |
| InChI | InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | [3][4] |
| InChIKey | FRZHWQQBYDFNTH-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
2,4,6-Triphenylpyridine is typically a white to yellow or orange crystalline solid.[1] It is characterized by its stability and limited solubility in water, while showing good solubility in organic solvents like ethanol and acetone.[1]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 307.39 g/mol | [5] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 138-143 °C | [6][7] |
| Boiling Point | 456.9 °C at 760 mmHg | [8] |
| Density | 1.103 g/cm³ | [8] |
| Flash Point | 199.9 °C | [8] |
| logP | 6.08260 | [8] |
| Refractive Index | 1.622 | [8] |
| Solubility | Low in water; soluble in ethanol and acetone. | [1] |
Spectroscopic Data
The structural and electronic properties of 2,4,6-triphenylpyridine have been characterized by various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Key Data Points | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.31-8.35 (m, 4H), 7.96 (s, 2H), 7.80-7.82 (m, 2H), 7.51-7.66 (m, 9H) | [6] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 157.32, 149.99, 139.45, 138.87, 128.96, 128.93, 128.83, 128.58, 127.03, 116.93 | [6] |
| IR Spectrum | Data available from NIST WebBook | [3][9] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 307. Other major fragments at 306 and 308. | [2][10] |
| UV-Vis | λmax: 312 nm (in Ethanol) | [11] |
Synthesis and Experimental Protocols
The synthesis of 2,4,6-triphenylpyridine is commonly achieved through a one-pot condensation reaction, often referred to as a Chichibabin-type synthesis.[12] Various methodologies exist, including conventional heating and microwave-assisted protocols, with different catalytic systems employed to enhance yield and reaction efficiency.
General One-Pot Synthesis of 2,4,6-Triarylpyridines
This protocol is a generalized procedure based on several reported methods.[12]
-
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 - 3.0 mmol)
-
Catalyst (e.g., CoCl₂·6H₂O, 2.5 mol%; or Fe₃O₄/HT-Co, 1.6 mol%)[12]
-
-
Procedure:
-
Combine the acetophenone, aromatic aldehyde, ammonium acetate, and the catalyst in a round-bottom flask.
-
Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific catalyst and substrates used (e.g., 110 °C for 4 hours with CoCl₂·6H₂O; reflux temperature for 1 hour with Fe₃O₄/HT-Co).[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up Option 1 (Precipitation):
-
Pour the mixture into ice water.
-
Collect the precipitated solid by filtration, wash with distilled water, and dry.[12]
-
-
Work-up Option 2 (Extraction):
-
Add a suitable solvent like ethyl acetate to the reaction mixture.
-
If a magnetic catalyst is used, it can be separated using an external magnet.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[12]
-
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][12]
-
Materials:
-
Aromatic ketones (4.0 mmol)
-
Aromatic aldehydes (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol) as a nitrogen source
-
TMSOTf (0.5 mmol)
-
Toluene (2 mL)
-
-
Procedure:
-
Combine all reactants in a microwave-safe vessel.
-
Heat the mixture under microwave irradiation at 150 °C for 30 minutes.[6]
-
Monitor the reaction by TLC.
-
Upon completion, follow a suitable work-up and purification procedure as described in section 4.1.
-
Synthesis via Oxidative Decarboxylation Coupling
This method involves the coupling of aryl acetic acids with oxime esters.
-
Materials:
-
Oxime acetate (0.2 mmol)
-
Phenylacetic acid (0.15 mmol)
-
CuCl (20 mol%)
-
NaHSO₃ (0.5 equiv.)
-
DMF (2 mL)
-
-
Procedure:
-
Charge a round-bottom flask with the oxime acetate, phenylacetic acid, CuCl, and NaHSO₃ in DMF under an oxygen atmosphere.
-
Stir the mixture at 150 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL) and water.
-
Separate the layers and wash the aqueous fraction with ethyl acetate (10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, Hexane/EtOAc).[13]
-
Logical Relationships and Workflow
The synthesis of 2,4,6-triphenylpyridine typically follows a convergent approach where simpler starting materials are combined to form the final product. The general workflow for synthesis and characterization is outlined below.
Caption: General workflow for the synthesis and characterization of 2,4,6-triphenylpyridine.
Applications and Further Research
2,4,6-Triphenylpyridine exhibits interesting photophysical properties, making it a candidate for applications in various fields, including as a fluorescent probe and in organic light-emitting diodes (OLEDs).[1] Its electron-accepting capabilities, a result of the multiple phenyl groups, make it a subject of interest in materials science.[1] Furthermore, it can participate in electrophilic substitution reactions and form complexes with metal ions, opening avenues for its use in catalysis and coordination chemistry.[1] The pyridine scaffold is also a common motif in medicinal chemistry, suggesting potential for derivatization and biological evaluation.[14]
References
- 1. CAS 580-35-8: 2,4,6-Triphenylpyridine | CymitQuimica [cymitquimica.com]
- 2. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 4. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 5. Pyridine, 2,4,6-triphenyl- (CAS 580-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Pyridine,2,4,6-triphenyl- | CAS#:580-35-8 | Chemsrc [chemsrc.com]
- 9. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 10. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 11. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
